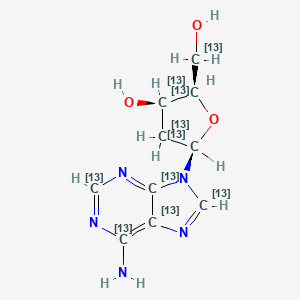

2'-Deoxyadenosine-13C10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N5O3 |

|---|---|

Molecular Weight |

261.17 g/mol |

IUPAC Name |

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChI Key |

OLXZPDWKRNYJJZ-SBKASPJOSA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Deoxyadenosine-13C10: Applications and Methodologies for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2'-Deoxyadenosine-13C10, a stable isotope-labeled nucleoside critical for advanced research in molecular biology, drug development, and metabolic analysis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering detailed insights into its applications, experimental protocols, and data analysis.

Core Concepts: Understanding this compound

This compound is a non-radioactive, isotopically labeled form of 2'-deoxyadenosine, a fundamental building block of DNA. In this molecule, all ten carbon atoms are replaced with the heavier carbon-13 (¹³C) isotope. This labeling provides a distinct mass signature that allows researchers to trace the metabolism and incorporation of deoxyadenosine into DNA and other biomolecules with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Its primary application lies in metabolic flux analysis (MFA), where it is used to investigate the de novo synthesis of purine nucleotides. By introducing this compound into cellular systems, scientists can track its journey through various metabolic pathways, providing a quantitative understanding of cellular metabolism under different physiological and pathological conditions.

Physicochemical and Isotopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data for the labeled nucleoside and its commonly used derivatives.

| Property | Value |

| Chemical Formula | ¹³C₁₀H₁₃N₅O₃ |

| Molecular Weight | 261.17 g/mol (unlabeled: 251.24 g/mol ) |

| Isotopic Purity | Typically ≥98 atom % ¹³C |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage | -20°C, protected from light |

Table 1: Physicochemical Properties of this compound

For incorporation into synthetic DNA strands, this compound is often supplied as a phosphoramidite derivative.

| Derivative | Molecular Formula | Molecular Weight |

| 2'-Deoxyadenosine-¹³C₁₀ 5'-Monophosphate | ¹³C₁₀H₁₄N₅O₆P | 341.15 g/mol |

| 2'-Deoxyadenosine-¹³C₁₀ 5'-Triphosphate | ¹³C₁₀H₁₆N₅O₁₂P₃ | 501.11 g/mol |

| 2'-Deoxyadenosine-¹³C₁₀ Phosphoramidite | C₄₇H₅₂N₇O₇P¹³C₁₀ | 872.83 g/mol |

Table 2: Common Derivatives of this compound

Key Applications and Experimental Workflows

This compound is a versatile tool in various research areas. This section details its primary applications and provides generalized experimental workflows.

Metabolic Flux Analysis of De Novo Nucleotide Synthesis

A primary application of this compound is to trace the de novo synthesis of purine nucleotides. This is particularly relevant in cancer research, where altered nucleotide metabolism is a hallmark of rapidly proliferating cells.[1][2] By feeding cells with ¹³C-labeled glucose, the precursor for the ribose and glycine components of the purine ring, researchers can track the incorporation of ¹³C into deoxyadenosine.

Quantification of DNA Synthesis and Repair

This compound can be used to quantify the rate of new DNA synthesis. By introducing the labeled nucleoside into cell culture, it will be incorporated into the DNA of proliferating cells. Subsequent analysis by mass spectrometry can determine the ratio of labeled to unlabeled deoxyadenosine, providing a direct measure of DNA replication.

Structural Studies of DNA by NMR Spectroscopy

The incorporation of ¹³C and ¹⁵N isotopes into DNA oligonucleotides is a powerful technique for structural studies by NMR.[3][4] By synthesizing DNA strands with this compound, researchers can utilize heteronuclear NMR experiments to resolve spectral overlap and obtain detailed structural and dynamic information.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for LC-MS/MS Quantification of this compound Incorporation into Cellular DNA

This protocol outlines the steps for quantifying the incorporation of this compound into the DNA of cultured cells.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing a known concentration of this compound.

-

Incubate for a period that allows for significant DNA replication (e.g., 24-48 hours).

2. Genomic DNA Isolation:

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Isolate genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer.

3. Enzymatic Hydrolysis of DNA:

-

To 10 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual nucleosides.

4. Sample Preparation for LC-MS/MS:

-

Precipitate the proteins from the digest by adding cold acetonitrile.

-

Centrifuge to pellet the protein and transfer the supernatant containing the nucleosides to a new tube.

-

Dry the supernatant under a vacuum.

-

Reconstitute the dried nucleosides in a suitable volume of the initial mobile phase.

5. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Unlabeled Deoxyadenosine: Precursor ion (m/z) 252.1 → Product ion (m/z) 136.1.

-

Labeled Deoxyadenosine-¹³C₁₀: Precursor ion (m/z) 262.1 → Product ion (m/z) 146.1.

-

-

Instrument Settings: Optimize collision energy and other parameters for maximum signal intensity.

-

6. Data Analysis:

-

Integrate the peak areas for both the labeled and unlabeled deoxyadenosine.

-

Calculate the percentage of incorporation using the formula: (% Incorporation) = [Area(¹³C₁₀-dA) / (Area(¹³C₁₀-dA) + Area(¹²C₁₀-dA))] * 100.

Protocol for 13C NMR Analysis of this compound Labeled Oligonucleotides

This protocol describes the general steps for acquiring ¹³C NMR data on a DNA oligonucleotide containing this compound.

1. Sample Preparation:

-

Synthesize the desired oligonucleotide using a this compound phosphoramidite.

-

Purify the oligonucleotide using HPLC.

-

Dissolve the purified oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0) to a final concentration of 0.5-1.0 mM.

-

Transfer the sample to a high-quality NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended.

-

Experiment: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is typically used to correlate the protons with their directly attached carbons.

-

Key Parameters:

-

Temperature: 298 K.

-

¹³C Spectral Width: ~200 ppm.

-

¹H Spectral Width: ~12 ppm.

-

Number of Scans: 16-64 per increment, depending on the sample concentration.

-

Relaxation Delay: 1.5-2.0 seconds.

-

3. Data Processing and Analysis:

-

Process the acquired data using NMR software (e.g., TopSpin, NMRPipe).

-

Apply appropriate window functions and Fourier transform the data.

-

The resulting 2D spectrum will show cross-peaks corresponding to the ¹H-¹³C correlations, allowing for the assignment of the carbon resonances of the labeled deoxyadenosine.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism, DNA synthesis, and structure. Its use in metabolic flux analysis provides a dynamic view of nucleotide synthesis pathways, offering critical insights into disease states such as cancer. Furthermore, its application in mass spectrometry and NMR spectroscopy enables precise quantification and detailed structural analysis. The protocols outlined in this whitepaper provide a foundation for the successful implementation of experiments utilizing this powerful isotopic tracer. As analytical technologies continue to advance, the applications of this compound are expected to expand, further contributing to our understanding of fundamental biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxyadenosine-13C10 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxyadenosine-13C10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a stable isotope-labeled nucleoside essential for a variety of research applications. This document details the compound's key characteristics, outlines experimental methodologies for their determination, and presents a visual representation of its role in DNA synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their studies.

Core Physicochemical Properties

This compound is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxyadenosine. The incorporation of ten carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for tracer studies in metabolic research, biomolecular NMR, and as a standard in mass spectrometry-based applications. While specific experimental data for the 13C-labeled variant is not always available, the physicochemical properties are expected to be very similar to its unlabeled counterpart.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2'-Deoxyadenosine and its 13C10-labeled form. Data for the unlabeled compound is provided as a close approximation where specific data for the labeled compound is not available.

| Property | Value (this compound) | Value (2'-Deoxyadenosine, Unlabeled) | Reference/Note |

| Molecular Formula | ¹³C₁₀H₁₃N₅O₃ | C₁₀H₁₃N₅O₃ | The molecular formula reflects the isotopic labeling. |

| Molecular Weight | Approx. 261.17 g/mol (calculated based on ¹³C) 284.15 g/mol (for ¹³C₁₀, ¹⁵N₅ monohydrate)[1] | 251.24 g/mol [2][3] 269.26 g/mol (monohydrate)[4] | The molecular weight is higher due to the presence of the heavier ¹³C isotopes. The monohydrate form includes a molecule of water. |

| Melting Point | Not explicitly reported; expected to be similar to the unlabeled form. | 187-189 °C[3], 189 °C[2][5] | Isotopic labeling has a negligible effect on the melting point. |

| Solubility | Not explicitly reported; expected to be similar to the unlabeled form. | Soluble in water and caustic soda.[3] Slightly soluble in DMSO and Methanol.[3] | Solubility is a key parameter for experimental design, particularly for in vitro assays and formulation development. For the monohydrate form, solubility in DMSO is reported as 54 mg/mL.[4][6] A study on unlabeled 2'-deoxyadenosine investigated its fluorescence in water-n-butanol and water-acetonitrile mixtures.[7] |

| Appearance | Solid, powder | White odorless crystals[2][5], powder[3] | The physical appearance is consistent between the labeled and unlabeled forms. |

| Isotopic Purity | ≥98 atom % ¹³C[5] | Not Applicable | This value is critical for applications relying on the mass difference for detection and quantification. |

| Chemical Purity | ≥95% (CP)[5], 95%[1] | ≥99% | High chemical purity is essential to avoid interference from impurities in sensitive analytical techniques. |

| Storage Temperature | Refrigerated (+2°C to +8°C)[1], -20°C[5] | 2-8°C[3] | Proper storage is crucial to maintain the stability and integrity of the compound. |

Experimental Protocols

The determination of the physicochemical properties of nucleoside analogs like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed into a capillary tube. The tube is tapped gently to pack the solid to a height of 2-3 mm at the sealed end.[1]

-

Instrument Setup: The capillary tube is inserted into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a more precise measurement with a slower heating rate.[1]

Solubility Determination

Solubility is determined to understand the behavior of the compound in various solvents, which is crucial for preparing solutions for biological assays, chromatography, and other applications.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Solvents of interest (e.g., water, DMSO, ethanol)

-

Optional: HPLC system with a UV detector

Procedure (Visual Method):

-

Preparation: A known mass of this compound is weighed into a vial.

-

Solvent Addition: A measured volume of the desired solvent is added to the vial.

-

Dissolution: The mixture is agitated using a vortex mixer for a set period to facilitate dissolution. Gentle heating may be applied if the compound is stable at elevated temperatures.

-

Observation: The solution is visually inspected for any undissolved solid particles. If the solution is clear, the compound is considered soluble at that concentration. If solid remains, the compound is considered insoluble or partially soluble, and the process can be repeated with a larger volume of solvent to determine the saturation point.

Procedure (HPLC Method):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of solvent and agitated until equilibrium is reached (typically several hours).

-

Filtration/Centrifugation: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) or centrifuged to remove any undissolved solid.

-

Quantification: A known volume of the clear supernatant is diluted and injected into an HPLC system. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve of known concentrations. This provides a quantitative measure of solubility (e.g., in mg/mL or mM).

Signaling Pathways and Experimental Workflows

2'-Deoxyadenosine is a fundamental building block of DNA. Its labeled form, this compound, is used to trace the process of DNA synthesis and replication. The following diagram illustrates the workflow of how this compound is incorporated into a growing DNA strand during replication.

This workflow begins with the cellular uptake of this compound, followed by a series of phosphorylation steps to convert it into the active triphosphate form (dATP-13C10). DNA polymerase then utilizes this labeled nucleotide to extend a growing DNA strand, using an existing DNA strand as a template. This process is fundamental to DNA replication and repair and is a common subject of study using stable isotope-labeled nucleosides.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]

- 5. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2'-Deoxyadenosine-¹³C₁₀ in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxyadenosine-¹³C₁₀, a stable isotope-labeled nucleoside crucial for various research applications. This document covers its chemical identity, suppliers, and detailed experimental protocols for its use in metabolic tracing and analysis.

Core Data: CAS Number and Supplier Information

Several reputable suppliers offer 2'-Deoxyadenosine-¹³C₁₀ and its derivatives. The following table summarizes the available information.

| Supplier | Product Name | Catalog Number | Notes |

| Cambridge Isotope Laboratories, Inc. | 2'-Deoxyadenosine monohydrate (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-3896-CA | Also available as a phosphoramidite. |

| Sigma-Aldrich (Merck) | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate disodium salt solution | 646237 | Supplied as a 100 mM solution[2]. |

| MedChemExpress | 2'-Deoxyadenosine-¹³C₁₀ | HY-136648-S-13C10 | Labeled 2'-Deoxyadenosine. |

Experimental Protocols

Stable isotope-labeled nucleosides like 2'-Deoxyadenosine-¹³C₁₀ are powerful tools for tracing the metabolic fate of deoxyadenosine in various biological systems. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Metabolic Tracing of 2'-Deoxyadenosine-¹³C₁₀ in Cell Culture

This protocol outlines the steps for tracing the incorporation of 2'-Deoxyadenosine-¹³C₁₀ into cellular metabolites and DNA.

1. Cell Culture and Labeling:

-

Culture cells of interest to mid-log phase in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of 2'-Deoxyadenosine-¹³C₁₀. The optimal concentration should be determined empirically for each cell line and experimental goal.

-

For accurate tracing, it is recommended to use a medium prepared with dialyzed fetal bovine serum to minimize the concentration of unlabeled nucleosides.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.

2. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

3. DNA Extraction and Hydrolysis:

-

The cell pellet from the previous step can be used for DNA extraction using a commercial DNA isolation kit.

-

After quantification, the purified DNA is enzymatically hydrolyzed to individual deoxynucleosides using a mixture of DNase I, nuclease P1, and alkaline phosphatase.

4. Sample Analysis by LC-MS/MS:

-

The extracted metabolites and hydrolyzed DNA are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a suitable chromatography column (e.g., a reversed-phase C18 column) to separate the metabolites and deoxynucleosides.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the ¹³C-labeled and unlabeled forms of deoxyadenosine and its downstream metabolites.

Experimental Protocol 2: Analysis of 2'-Deoxyadenosine-¹³C₁₀ Incorporation into DNA by NMR Spectroscopy

This protocol is designed for the structural and dynamic analysis of DNA containing ¹³C-labeled deoxyadenosine.

1. Synthesis of ¹³C-Labeled Oligonucleotides:

-

Chemically synthesize the desired DNA oligonucleotide using solid-phase synthesis.

-

Incorporate 2'-Deoxyadenosine-¹³C₁₀ phosphoramidite at specific positions within the oligonucleotide sequence.

2. Purification and Sample Preparation:

-

Purify the synthesized oligonucleotide by high-performance liquid chromatography (HPLC).

-

Desalt the purified oligonucleotide and dissolve it in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

3. NMR Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

-

Useful 2D NMR experiments include ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to observe the directly bonded proton-carbon correlations.

4. Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

The presence of the ¹³C label will result in specific cross-peaks in the 2D spectra, allowing for the unambiguous assignment of the labeled deoxyadenosine residue.

-

Analyze the chemical shifts and coupling constants to obtain structural information. Relaxation dispersion NMR experiments can be used to study the dynamics of the DNA.

Visualizations

Metabolic Fate of 2'-Deoxyadenosine

The following diagram illustrates the intracellular metabolic pathway of 2'-deoxyadenosine. Upon entering the cell, it is phosphorylated to 2'-deoxyadenosine monophosphate (dAMP), which can be further phosphorylated to the di- and triphosphate forms (dADP and dATP). dATP is a direct precursor for DNA synthesis.

Caption: Intracellular metabolism of 2'-Deoxyadenosine-¹³C₁₀.

Experimental Workflow for Metabolic Tracing

This diagram outlines the general workflow for a stable isotope tracing experiment using 2'-Deoxyadenosine-¹³C₁₀.

Caption: Workflow for ¹³C tracing experiments.

References

The In Vivo Metabolic Fate of 2'-Deoxyadenosine-¹³C₁₀: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of molecules through complex biological systems. This technical guide focuses on the in vivo metabolic fate of 2'-Deoxyadenosine-¹³C₁₀, a heavy-isotope-labeled purine nucleoside. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its application in drug development, particularly in studies involving nucleoside analogs and the purine salvage pathway. This document provides a comprehensive overview of the metabolic pathways, quantitative data from related compounds, and detailed experimental protocols for tracing this molecule in vivo.

Absorption and Distribution

Following intravenous administration in mice, nucleoside analogs like 2-chloro-2'-deoxyadenosine (CdA) demonstrate rapid and widespread distribution. High concentrations are typically observed in well-perfused organs. Over time, a redistribution occurs with notable retention in specific tissues.

Table 1: Qualitative and Semi-Quantitative Tissue Distribution of 2'-Deoxyadenosine Analogs in Mice (based on whole-body autoradiography) [1]

| Tissue | Distribution at 20 minutes post-injection | Distribution at 4 hours post-injection |

| Highly Perfused Organs (Liver, Kidney, Spleen) | High | Moderate |

| Bone Marrow | Moderate | High (retention) |

| Skin | Moderate | High (retention) |

| Brain | Low to Moderate | Low to Moderate |

| Thymus | Moderate | Moderate |

| Muscle | Low | Low |

| Blood | High | Low |

Note: This table is an approximation based on studies of analogs like 2-chloro-2'-deoxyadenosine and should be considered as indicative for 2'-Deoxyadenosine-¹³C₁₀.

The data suggests that 2'-Deoxyadenosine-¹³C₁₀ likely enters cells via nucleoside transporters and is distributed throughout the body, with potential for accumulation in tissues with high rates of cell division or active purine metabolism. The observation of brain penetration by some analogs suggests that 2'-Deoxyadenosine may also cross the blood-brain barrier, albeit to a lesser extent than in peripheral tissues.[1]

Metabolism

The metabolism of 2'-Deoxyadenosine, and by extension its ¹³C₁₀-labeled counterpart, is primarily governed by the purine salvage pathway. This pathway allows cells to recycle nucleobases and nucleosides, conserving energy compared to de novo synthesis.

Key Metabolic Pathways

The primary metabolic transformations of 2'-Deoxyadenosine-¹³C₁₀ involve phosphorylation and deamination.

dot

Caption: Metabolic pathways of 2'-Deoxyadenosine-¹³C₁₀.

Phosphorylation: The initial and rate-limiting step in the salvage of 2'-deoxyadenosine is its phosphorylation to 2'-deoxyadenosine monophosphate (dAMP). This reaction is catalyzed by deoxycytidine kinase (dCK) and to a lesser extent by deoxyadenosine kinase (dAK). Subsequently, dAMP is further phosphorylated to the di- and triphosphate forms (dADP and dATP) by adenylate kinase and nucleoside diphosphate kinase, respectively. The resulting dATP-¹³C₁₀ can then be incorporated into DNA during replication.

Deamination: Alternatively, 2'-deoxyadenosine can be deaminated by adenosine deaminase (ADA) to form 2'-deoxyinosine. This is a critical step in the catabolism of deoxyadenosine. 2'-deoxyinosine is then cleaved by purine nucleoside phosphorylase (PNP) to hypoxanthine and deoxyribose-1-phosphate. Hypoxanthine can be further oxidized to xanthine and finally to uric acid by xanthine oxidase for excretion.

Tissue-Specific Metabolism

The activity of the enzymes involved in these pathways varies between tissues, leading to differences in the metabolic fate of 2'-deoxyadenosine. For instance, the brain has a high capacity for purine salvage, while the liver is a major site of purine catabolism. The relative activities of kinases and deaminases will therefore dictate the local metabolic profile of 2'-Deoxyadenosine-¹³C₁₀.

Excretion

The primary route of excretion for purine catabolites is through the kidneys into the urine. Studies on the renal handling of 2'-deoxyadenosine in humans have revealed an active secretion process.

Table 2: Renal Clearance of 2'-Deoxyadenosine in Humans [2]

| Compound | Renal Clearance (relative to Creatinine) | Implication |

| 2'-Deoxyadenosine | ~5-fold higher | Active tubular secretion |

| Adenosine | ~5-fold lower | Net tubular reabsorption |

This active secretion mechanism suggests an efficient elimination of 2'-deoxyadenosine and its metabolites from the systemic circulation. The final major excretory product of the ¹³C-labeled purine ring is expected to be ¹³C-labeled uric acid.

Experimental Protocols

Tracing the in vivo fate of 2'-Deoxyadenosine-¹³C₁₀ requires sensitive and specific analytical methods to detect and quantify the parent compound and its labeled metabolites in various biological matrices.

Sample Collection and Preparation

dot

Caption: General experimental workflow for in vivo studies.

-

Animal Dosing: Administer a defined dose of 2'-Deoxyadenosine-¹³C₁₀ to the animal model (e.g., mouse, rat) via the desired route (e.g., intravenous, intraperitoneal).

-

Sample Collection: At predetermined time points, collect blood (into tubes containing an anticoagulant and an ADA inhibitor like deoxycoformycin), urine, and various tissues of interest (e.g., liver, kidney, spleen, brain, muscle). Tissues should be snap-frozen in liquid nitrogen immediately upon collection to quench metabolic activity.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Tissue Homogenization: Homogenize the frozen tissues in a suitable buffer on ice.

-

Metabolite Extraction:

-

For plasma and tissue homogenates, perform protein precipitation and metabolite extraction using a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 solvent-to-sample ratio).

-

Vortex the samples and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

Analytical Methods

LC-MS/MS is the method of choice for the sensitive and specific quantification of 2'-Deoxyadenosine-¹³C₁₀ and its metabolites.

-

Chromatography:

-

Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion generated by its fragmentation. The ¹³C₁₀-labeling results in a 10 Dalton mass shift compared to the unlabeled compound, allowing for clear differentiation.

-

Table 3: Exemplary MRM Transitions for 2'-Deoxyadenosine-¹³C₁₀ and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-Deoxyadenosine-¹³C₁₀ | 262.1 | 146.1 |

| dAMP-¹³C₁₀ | 342.1 | 146.1 |

| 2'-Deoxyinosine-¹³C₁₀ | 263.1 | 147.1 |

| Hypoxanthine-¹³C₅ | 142.1 | 115.1 |

| Uric Acid-¹³Cₓ | Varies with labeling | Specific fragments |

Note: The exact m/z values may vary slightly depending on the specific isotopologue and the instrument calibration. The product ions typically correspond to the ¹³C-labeled purine base.

¹³C NMR spectroscopy can be used for in vivo studies to non-invasively monitor the metabolism of 2'-Deoxyadenosine-¹³C₁₀ in real-time, particularly in tissues like the brain. This technique provides valuable information on the metabolic pathways and fluxes. However, it is less sensitive than LC-MS/MS and may not be suitable for detecting low-concentration metabolites.

Conclusion

The in vivo metabolic fate of 2'-Deoxyadenosine-¹³C₁₀ is a complex process primarily driven by the purine salvage and catabolic pathways. Following administration, it is expected to be widely distributed, with potential for retention in tissues with high metabolic activity. Its metabolism leads to either incorporation into the nucleotide pool and subsequently DNA, or degradation to uric acid for excretion. The use of advanced analytical techniques such as LC-MS/MS and NMR spectroscopy is essential for accurately tracing the journey of this labeled compound through the body. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust in vivo studies utilizing 2'-Deoxyadenosine-¹³C₁₀.

References

- 1. Distribution of 2-chloro-2'-deoxyadenosine, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, fludarabine and cytarabine in mice: a whole-body autoradiography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renal handling of 2'-deoxyadenosine and adenosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of 2'-Deoxyadenosine-13C10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of 2'-Deoxyadenosine-13C10, a crucial stable isotope-labeled nucleoside for advanced research applications. This document details the specifications of commercially available this compound, outlines the methodologies for determining its isotopic enrichment, and presents a logical workflow for its analysis.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound and its derivatives are consistently high, ensuring reliability and accuracy in experimental setups. The following tables summarize the key quantitative data for various forms of this labeled compound.

Table 1: Isotopic and Chemical Purity of this compound and its Derivatives

| Compound | Isotopic Purity (¹³C atom %) | Chemical Purity (%) | Supplier Examples |

| 2'-Deoxyadenosine-¹³C₁₀ monohydrate | ≥98 | ≥95 | Cambridge Isotope Laboratories, Inc.[1] |

| 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate disodium salt | ≥98 | ≥95 | Sigma-Aldrich[2] |

| 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate disodium salt solution | ≥98 | ≥95 | Sigma-Aldrich |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds like 2'-Deoxyadenosine-¹³C₁₀ relies primarily on two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the degree of ¹³C enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of carbon-13. By analyzing the ¹³C NMR spectrum, the relative abundance of ¹³C at each carbon position can be determined.

Protocol for ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of 2'-Deoxyadenosine-¹³C₁₀ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The concentration should be optimized for the specific NMR instrument, typically in the range of 5-20 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Set the sample temperature, typically to 25°C.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.

-

Key acquisition parameters to optimize include:

-

Pulse sequence: A standard single-pulse experiment (e.g., zgpg30) is typically used.

-

Relaxation delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial to ensure full relaxation of all carbon nuclei for accurate quantification.

-

Number of scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Acquire a corresponding ¹H NMR spectrum to confirm the chemical identity and purity of the compound.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the peaks corresponding to the ten carbon atoms of the 2'-deoxyadenosine molecule.

-

The isotopic purity is calculated by comparing the integral of the ¹³C signals to the integral of a known internal standard or by assuming that the sum of all carbon signals represents 100% of the labeled species. The presence of any small peaks corresponding to the unlabeled compound would indicate incomplete labeling.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry is another highly sensitive method for determining isotopic purity. It allows for the separation and quantification of molecules based on their mass-to-charge ratio (m/z), easily distinguishing between the ¹³C-labeled and unlabeled isotopologues.

Protocol for High-Resolution Mass Spectrometry Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of 2'-Deoxyadenosine-¹³C₁₀ in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water). A typical concentration is in the low µg/mL to ng/mL range.

-

-

Instrument Setup:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Choose a soft ionization technique to minimize fragmentation, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is commonly used for nucleosides.

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode to observe the molecular ion peaks.

-

The expected molecular ion for fully labeled 2'-Deoxyadenosine-¹³C₁₀ ([M+H]⁺) will have an m/z that is 10 Da higher than the unlabeled compound.

-

-

Data Analysis:

-

Identify the peak corresponding to the fully labeled 2'-Deoxyadenosine-¹³C₁₀ and any peaks corresponding to the unlabeled (M+0) or partially labeled (M+1 to M+9) species.

-

The isotopic purity is calculated by determining the ratio of the peak intensity of the fully labeled species to the sum of the intensities of all isotopologue peaks.

-

Corrections for the natural abundance of ¹³C in the unlabeled compound may be necessary for very precise measurements.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of 2'-Deoxyadenosine-¹³C₁₀ to determine its isotopic and chemical purity.

Caption: Workflow for Purity Analysis.

This technical guide provides a foundational understanding of the isotopic purity of this compound. For specific applications, researchers are encouraged to consult the certificates of analysis provided by their suppliers and to optimize the analytical methods for their particular instrumentation and experimental needs.

References

A Technical Guide to the Stability and Degradation of 2'-Deoxyadenosine-¹³C₁₀

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability and degradation pathways of 2'-Deoxyadenosine-¹³C₁₀, a crucial isotopically labeled nucleoside used in various research and drug development applications. Understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of therapeutic agents. This document provides a comprehensive overview of its degradation under different conditions, detailed experimental protocols for stability assessment, and a visualization of its primary degradation pathway.

Core Concepts: Stability of 2'-Deoxyadenosine-¹³C₁₀

The stability of 2'-Deoxyadenosine-¹³C₁₀ is influenced by several factors, primarily pH, temperature, and the presence of enzymes. As an isotopically labeled analog of the naturally occurring 2'-deoxyadenosine, its chemical properties and susceptibility to degradation are considered to be nearly identical. The ¹³C₁₀ labeling does not significantly alter the molecule's fundamental chemical reactivity.

General Storage Recommendations:

For optimal stability, 2'-Deoxyadenosine-¹³C₁₀ should be stored under the following conditions:

-

Temperature: Refrigerate at +2°C to +8°C for short-term storage. For long-term storage, -20°C is recommended.

-

Light: Protect from light to prevent potential photodegradation.

-

Moisture: Store in a dry environment, as the compound can be hygroscopic.

Non-Enzymatic Degradation: Hydrolysis

The primary non-enzymatic degradation pathway for 2'-deoxyadenosine is acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the molecule into the purine base (adenine) and the deoxyribose sugar.

Influence of pH and Temperature

Based on the data for 2-CdA, 2'-Deoxyadenosine-¹³C₁₀ is expected to be:

-

Stable at neutral and basic pH.

-

Unstable under acidic conditions, with the rate of degradation increasing as the pH decreases.

Table 1: Inferred Stability of 2'-Deoxyadenosine-¹³C₁₀ Based on 2-chloro-2'-deoxyadenosine Data [1]

| pH | Temperature (°C) | Inferred Stability of 2'-Deoxyadenosine-¹³C₁₀ |

| 1 | 37 | Highly Unstable (estimated T₁/₂ ~ 0.37 hours) |

| 2 | 37 | Unstable (estimated T₁/₂ ~ 1.6 hours) |

| 7 (Neutral) | 37 - 80 | Stable |

| >7 (Basic) | 37 - 80 | Stable |

Experimental Protocol: Acid-Catalyzed Hydrolysis Stability Study

This protocol outlines a method to determine the stability of 2'-Deoxyadenosine-¹³C₁₀ under acidic conditions.

Objective: To quantify the rate of hydrolysis of 2'-Deoxyadenosine-¹³C₁₀ at a specific acidic pH and temperature.

Materials:

-

2'-Deoxyadenosine-¹³C₁₀

-

Hydrochloric acid (HCl) solutions of desired pH (e.g., pH 1, pH 2)

-

High-purity water

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector and a C18 reversed-phase column

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀ of known concentration in high-purity water.

-

Prepare acidic buffers at the desired pH values (e.g., 0.1 M HCl for pH 1, 0.01 M HCl for pH 2).

-

-

Incubation:

-

Add a known volume of the 2'-Deoxyadenosine-¹³C₁₀ stock solution to the acidic buffers in separate reaction vessels to achieve the desired final concentration.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vessel.

-

Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to quench the hydrolysis reaction.

-

Store the samples at a low temperature (e.g., -20°C) until analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated HPLC method to separate and quantify the remaining 2'-Deoxyadenosine-¹³C₁₀ and the adenine degradation product.[2]

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer is typically used.

-

Detection: Monitor the absorbance at a wavelength where both the parent compound and the degradation product can be detected (e.g., 260 nm).

-

-

Data Analysis:

-

Calculate the concentration of 2'-Deoxyadenosine-¹³C₁₀ at each time point.

-

Plot the natural logarithm of the concentration of 2'-Deoxyadenosine-¹³C₁₀ versus time.

-

The degradation is expected to follow pseudo-first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

-

Calculate the half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k.

-

Enzymatic Degradation

The primary enzymatic degradation pathway for 2'-deoxyadenosine is its conversion to 2'-deoxyinosine, a reaction catalyzed by the enzyme Adenosine Deaminase (ADA) .[3][4] This enzyme is widely distributed in mammalian tissues.

Signaling Pathway Diagram

Caption: Enzymatic conversion of 2'-Deoxyadenosine to 2'-Deoxyinosine.

Experimental Protocol: Adenosine Deaminase Activity Assay

This protocol provides a method to measure the enzymatic degradation of 2'-Deoxyadenosine-¹³C₁₀ by adenosine deaminase.

Objective: To determine the kinetic parameters of ADA-mediated degradation of 2'-Deoxyadenosine-¹³C₁₀.

Materials:

-

2'-Deoxyadenosine-¹³C₁₀

-

Recombinant Adenosine Deaminase (ADA)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer or HPLC system

-

Temperature-controlled cuvette holder or incubator

-

96-well UV-transparent microplates (for high-throughput assays)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀ in phosphate buffer.

-

Prepare a series of dilutions of the substrate to determine Michaelis-Menten kinetics.

-

Prepare a solution of ADA in phosphate buffer. The concentration will depend on the specific activity of the enzyme lot.

-

-

Assay Setup:

-

In a temperature-controlled cuvette or microplate well, add the phosphate buffer and the 2'-Deoxyadenosine-¹³C₁₀ solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow it to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a small volume of the ADA enzyme solution.

-

Mix thoroughly but gently.

-

-

Measurement of Activity:

-

Spectrophotometric Method: Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of deoxyadenosine to deoxyinosine. Deoxyinosine has a lower molar absorptivity at this wavelength.

-

HPLC Method: At specific time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like perchloric acid, followed by neutralization). Analyze the samples by HPLC to quantify the amounts of substrate remaining and product formed.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve or from the HPLC data.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).

-

Experimental Workflow Diagram

References

- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Low-temperature synthesis of 2'-deoxyadenosine using immobilized psychrotrophic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxyadenosine-13C10 Monohydrate

This guide provides a comprehensive overview of the properties, experimental applications, and metabolic significance of 2'-Deoxyadenosine-13C10 monohydrate for researchers, scientists, and drug development professionals. This isotopically labeled nucleoside is a powerful tool for a range of biochemical and biomedical research applications, from metabolic flux analysis to structural biology.

Core Properties

| Property | Value |

| Chemical Formula | ¹³C₁₀H₁₅N₅O₄ |

| Molecular Weight | 284.15 g/mol [1] |

| Isotopic Enrichment | ≥98 atom % ¹³C |

| Chemical Purity | ≥95%[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

| Storage Conditions | Store at 2-8°C, protected from light[1] |

| Unlabeled CAS Number | 16373-93-6[1] |

Experimental Protocols

The primary application of this compound monohydrate is in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The ¹³C labeling allows for the tracking of the adenosine moiety in complex biological systems and for detailed structural studies of nucleic acids and their interactions with proteins.

Experimental Protocol: NMR-Based Protein-Ligand Interaction Analysis

This protocol outlines a generalized workflow for studying the interaction of a protein with this compound using NMR spectroscopy. This method is particularly useful for determining the binding mode and conformational changes of the nucleoside upon binding to its target.

1. Sample Preparation:

- Protein Expression and Purification: The target protein is expressed and purified to homogeneity. For NMR studies, it is often beneficial to also isotopically label the protein (e.g., with ¹⁵N).

- Ligand Preparation: A stock solution of this compound monohydrate is prepared in a suitable buffer (e.g., phosphate buffer at a physiological pH) that is compatible with the protein and NMR spectroscopy. The concentration should be accurately determined.

- NMR Sample Preparation: The NMR sample is prepared by mixing the protein and the ¹³C-labeled ligand in the desired molar ratio in an NMR tube. A typical starting point is a 1:5 to 1:10 protein-to-ligand ratio. The final volume is typically 500-600 µL, with 5-10% D₂O added for the lock signal.

2. NMR Data Acquisition:

- Initial Spectra: A series of 1D ¹H and ¹³C NMR spectra are acquired for the ligand alone and the protein alone to serve as controls.

- Titration Experiments: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum is acquired for the protein-ligand sample. This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a unique fingerprint of the labeled ligand.

- Binding Analysis: The titration is performed by acquiring a series of ¹H-¹³C HSQC spectra with increasing concentrations of the unlabeled protein added to the ¹³C-labeled ligand. Chemical shift perturbations (CSPs) in the ligand's signals upon protein binding indicate the sites of interaction.

- Structural Analysis (NOE): For more detailed structural information, Nuclear Overhauser Effect (NOE) experiments, such as 2D ¹H-¹H NOESY, can be performed on a sample containing both the ¹³C-labeled ligand and the protein. Intermolecular NOEs between the ligand and the protein provide distance restraints that can be used to model the 3D structure of the complex.

3. Data Processing and Analysis:

- NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).

- Chemical shift perturbations are calculated and mapped onto the structure of the ligand to identify the binding interface.

- NOE-derived distance restraints are used in molecular modeling software (e.g., CNS, XPLOR-NIH) to generate a structural model of the protein-ligand complex.

Signaling and Metabolic Pathways

While specific signaling pathway studies utilizing this compound monohydrate are not extensively documented, the metabolic fate of its unlabeled counterpart is well-characterized. The ¹³C-labeled version serves as an excellent tracer to investigate the kinetics and flux through these pathways. 2'-deoxyadenosine is a key metabolite in the purine salvage pathway.

The metabolic pathway of 2'-deoxyadenosine primarily involves two key enzymatic steps: phosphorylation by deoxycytidine kinase (dCK) or adenosine kinase (AK) to form 2'-deoxyadenosine monophosphate (dAMP), or deamination by adenosine deaminase (ADA) to form 2'-deoxyinosine. dAMP can be further phosphorylated to the di- and tri-phosphate forms (dADP and dATP) and incorporated into DNA. 2'-deoxyinosine can be further metabolized in the purine degradation pathway.

Metabolic Fate of 2'-Deoxyadenosine

References

understanding 13C labeling of nucleosides

An In-depth Technical Guide to 13C Labeling of Nucleosides for Researchers, Scientists, and Drug Development Professionals.

Introduction

Stable isotope labeling has become an indispensable tool in the life sciences for tracing metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of biological systems. Among stable isotopes, Carbon-13 (¹³C) is paramount for tracking the carbon backbone of biomolecules. This guide focuses on the application of ¹³C labeling to nucleosides, the fundamental building blocks of DNA and RNA.

¹³C-labeled nucleosides serve as powerful probes in a multitude of research areas, from elucidating basic cellular metabolism to advancing drug development.[1] By introducing a ¹³C-labeled precursor, such as glucose or an amino acid, into a biological system, researchers can track the incorporation of the heavy isotope into the ribose sugar and nucleobase components of newly synthesized nucleosides.[1][2] This allows for the precise measurement of synthesis rates and the identification of active metabolic pathways.

The primary analytical techniques for detecting and quantifying ¹³C incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] MS is highly sensitive and ideal for measuring isotopic enrichment, while NMR provides detailed information about the specific positions of ¹³C atoms within a molecule, offering insights into molecular structure and conformation.[4][5][6][7]

In drug development, this technique is crucial for evaluating nucleoside analogue drugs, which are a cornerstone of many cancer and antiviral therapies.[8][9] ¹³C labeling helps to understand their mechanism of action, metabolic fate, and potential resistance mechanisms.[1][] Furthermore, ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a quantitative map of cellular metabolism, revealing how cancer cells reprogram their pathways to support proliferation, a critical aspect of oncology research.[11][12]

This guide provides an in-depth overview of the core principles, experimental methodologies, data analysis, and key applications of ¹³C labeling of nucleosides for professionals in the scientific and pharmaceutical fields.

Core Principles of ¹³C Labeling

The fundamental principle of ¹³C labeling is the replacement of the naturally abundant, lighter ¹²C isotope with the heavier, stable ¹³C isotope in a molecule of interest. When cells are supplied with a ¹³C-enriched substrate (a "tracer"), cellular enzymes process this tracer through various metabolic pathways, incorporating the ¹³C atoms into downstream metabolites, including nucleosides.[12]

The choice of tracer is critical and depends on the specific pathway being investigated.

-

[U-¹³C]-Glucose: A universally common tracer where all six carbon atoms are ¹³C. It is used to trace carbon flow through central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP), which directly provides the ribose backbone for nucleoside synthesis.[2][13]

-

Positionally Labeled Glucose: Tracers like [1,2-¹³C₂]-glucose are used to resolve fluxes through alternative pathways, as the specific positions of the labeled carbons in the resulting products provide distinct signatures of the routes taken.[12][14]

-

¹³C-Labeled Amino Acids: Amino acids like glutamine can also be used. For example, [¹³C₅]-glutamine can trace carbon and nitrogen atoms into the TCA cycle and the synthesis of nucleotide bases.[13]

By analyzing the mass shifts (via MS) or the unique NMR signals from the ¹³C-labeled nucleosides, one can deduce the metabolic pathways that were active in their synthesis.[15][16]

Key Applications

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[11][17] In cancer research, it has been instrumental in understanding the Warburg effect and other metabolic reprogramming phenomena. By measuring the isotopic labeling patterns in nucleosides and other metabolites, researchers can build a quantitative model of cellular metabolism, identifying key nodes and potential therapeutic targets.[12][18] The distribution of different mass isotopologues (M+1, M+2, etc.) of a nucleoside's ribose component, for instance, can precisely determine the relative activity of the oxidative and non-oxidative branches of the pentose phosphate pathway.

Drug Development and Pharmacology

¹³C labeling is a valuable tool in the development of pharmaceuticals, especially for nucleoside analogues used in chemotherapy.[8][9]

-

Mechanism of Action: It helps confirm that a drug is metabolized and incorporated into DNA or RNA as intended.

-

Metabolism Studies: Researchers can track the breakdown and excretion of a drug, providing critical insights into its pharmacokinetics and potential toxicity.[1][]

-

Resistance Mechanisms: It can be used to investigate why certain cancer cells are resistant to a particular nucleoside drug, for example, by revealing reduced uptake or altered metabolic activation of the drug.[9]

Structural Biology

Site-specific ¹³C labeling is a crucial technique in NMR spectroscopy for determining the three-dimensional structure and dynamics of DNA and RNA.[19][20] Introducing a ¹³C label at a specific atom in a nucleoside simplifies complex NMR spectra and allows for the unambiguous assignment of signals.[20] This is particularly useful for studying the interaction between nucleic acids and proteins or other drugs.[21][22]

Methodologies and Experimental Protocols

A typical ¹³C labeling experiment involves several key stages: cell culture with the isotopic tracer, extraction of metabolites, and analysis by MS or NMR.

Experimental Workflow Diagram

Caption: General workflow for a ¹³C nucleoside labeling experiment.

Protocol 1: In Vitro Labeling of Nucleosides using [U-¹³C]-Glucose

This protocol outlines the steps for labeling adherent mammalian cells to study carbon incorporation into nucleosides.

Materials:

-

Mammalian cell line of interest

-

Culture medium without glucose (e.g., glucose-free RPMI-1640)[2]

-

Dialyzed Fetal Bovine Serum (dFBS) to remove small metabolites[23]

-

[U-¹³C]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)[2]

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well culture plates

-

Extraction solvent: 80% methanol (LC-MS grade), chilled to -80°C[13]

Procedure:

-

Cell Seeding: Plate approximately 200,000 cells per well in a 6-well plate and incubate overnight to allow for attachment.[23] Prepare a minimum of 3 replicate wells per condition.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free base medium with 10 mM [U-¹³C]-Glucose and 5-10% dFBS.[2][23]

-

Labeling Initiation: After overnight incubation, aspirate the standard medium, wash the cells once with sterile PBS, and add 2 mL of the prepared ¹³C labeling medium to each well.[23]

-

Incubation: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This is typically 18-24 hours, but should be optimized for the specific cell line and pathway of interest.[12]

-

Metabolism Quenching and Extraction:

-

Harvesting: Scrape the cell lysate from the bottom of the wells and transfer the entire methanol-cell mixture to a microcentrifuge tube.

-

Clarification: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Sample Collection: Transfer the supernatant, which contains the extracted metabolites including nucleosides, to a new tube. This extract is now ready for analysis by LC-MS/MS or for further processing.

Protocol 2: Analysis of ¹³C Enrichment by LC-MS/MS

This protocol describes the general steps for quantifying ¹³C incorporation into nucleosides from a cell extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Metabolite extract from Protocol 1

-

UHPLC-MS/MS system (e.g., Waters Acquity UPLC coupled to a triple quadrupole mass spectrometer)[6]

-

Appropriate chromatography column (e.g., HILIC or C18)[13]

-

Mobile phases (e.g., acetonitrile and ammonium acetate buffer)

Procedure:

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable injection volume (e.g., 50 µL) of a solvent compatible with the initial chromatographic conditions.

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution method to separate the nucleosides from other metabolites in the complex mixture.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6] For each nucleoside of interest (e.g., adenosine), set up transitions for both the unlabeled (M+0) and all possible ¹³C-labeled isotopologues (M+1, M+2, ..., M+n, where n is the number of carbons in the molecule).[6]

-

Data Acquisition: Acquire the data across the entire chromatographic run, monitoring the intensity of each MRM transition over time.

-

Data Analysis:

-

Integrate the peak area for each isotopologue of a given nucleoside.

-

Correct for the natural abundance of ¹³C in the unlabeled standard to determine the excess ¹³C enrichment.[6]

-

Calculate the Mass Isotopologue Distribution (MDV), which represents the fractional abundance of each isotopologue (M+0, M+1, etc.).[15]

-

Data Presentation and Interpretation

Quantitative data from ¹³C labeling experiments should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Example Mass Isotopologue Distribution (MDV) for Ribose in Guanosine

This table shows hypothetical data for the ribose moiety (5 carbons) of guanosine extracted from cancer cells grown with [U-¹³C]-glucose. The MDV indicates the percentage of the guanosine pool containing a ribose moiety with 0, 1, 2, 3, 4, or 5 ¹³C atoms.

| Isotopologue | Mass Shift | Control Cells (%) | Treated Cells (%) |

| M+0 | 0 | 45.2 | 75.8 |

| M+1 | +1 | 5.8 | 8.1 |

| M+2 | +2 | 2.1 | 3.5 |

| M+3 | +3 | 1.9 | 2.9 |

| M+4 | +4 | 3.5 | 2.2 |

| M+5 | +5 | 41.5 | 7.5 |

| Total ¹³C Enrichment | 54.8% | 24.2% |

Interpretation: In this example, the "Treated Cells" show a significant decrease in the M+5 isotopologue and a corresponding increase in M+0. This suggests the drug treatment inhibited the de novo synthesis of ribose from glucose, forcing the cells to rely more on unlabeled precursor pools.

Table 2: Representative ¹³C NMR Chemical Shifts for Nucleosides

NMR spectroscopy provides positional information. The chemical shift of a ¹³C nucleus is sensitive to its local chemical environment and the conformation of the molecule.[4][5]

| Nucleoside | Carbon Atom | Chemical Shift (ppm) |

| Adenosine | C2 | 152.4 |

| C4 | 149.0 | |

| C5 | 119.3 | |

| C6 | 156.1 | |

| C8 | 139.9 | |

| C1' | 87.9 | |

| Guanosine | C2 | 153.7 |

| C4 | 151.3 | |

| C5 | 116.7 | |

| C6 | 156.8 | |

| C8 | 135.6 | |

| C1' | 86.8 |

Note: Chemical shifts are approximate and can vary with pH, solvent, and temperature.[24]

Visualization of Metabolic Pathways

Graphviz diagrams are excellent for visualizing the flow of atoms through metabolic pathways.

Carbon Flow from Glucose to Nucleosides

This diagram illustrates how ¹³C atoms from uniformly labeled glucose are incorporated into the ribose and base moieties of a pyrimidine nucleoside (Uridine Monophosphate - UMP) through the Pentose Phosphate Pathway (PPP) and other central metabolic routes.

Caption: Incorporation of ¹³C from glucose into UMP via the PPP.

Conclusion

¹³C labeling of nucleosides is a robust and versatile technique that provides unparalleled insights into cellular metabolism, drug action, and structural biology. For researchers, scientists, and drug development professionals, mastering these methods is key to advancing our understanding of complex biological systems and developing next-generation therapeutics. The combination of stable isotope tracers with advanced analytical platforms like high-resolution mass spectrometry and NMR spectroscopy continues to push the boundaries of biomedical research, particularly in the ongoing effort to combat diseases like cancer.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. | Semantic Scholar [semanticscholar.org]

- 6. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 11. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ckisotopes.com [ckisotopes.com]

- 14. m.youtube.com [m.youtube.com]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C-labeled biochemical probes for the study of cancer metabolism with dynamic nuclear polarization-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bohrium.com [bohrium.com]

- 23. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 24. Nuclear Magnetic Resonance Spectroscopy: 13C Spectra of Some Common Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2'-Deoxyadenosine-13C10 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision.[1][2][3][4] These standards co-elute with the analyte of interest and experience similar ionization effects, thereby correcting for variations in sample preparation and matrix effects.[3][4][5] 2'-Deoxyadenosine-¹³C₁₀ is a stable isotope-labeled version of 2'-deoxyadenosine, a fundamental component of DNA. Its application as an internal standard is critical in various research areas, including DNA adduct analysis, pharmacology, and clinical diagnostics, where accurate quantification of 2'-deoxyadenosine is essential.[1][2] This document provides detailed application notes and protocols for the effective use of 2'-Deoxyadenosine-¹³C₁₀ in LC-MS/MS-based quantification.

Application: Quantification of 2'-Deoxyadenosine in Biological Matrices

The primary application of 2'-Deoxyadenosine-¹³C₁₀ is as an internal standard for the accurate quantification of endogenous or exogenous 2'-deoxyadenosine in various biological samples such as plasma, urine, and DNA hydrolysates. This is particularly relevant in studies of DNA damage and repair, where 2'-deoxyadenosine can be a marker of oxidative stress or the result of enzymatic DNA degradation.[1][2]

Experimental Workflow

The general workflow for the quantification of 2'-deoxyadenosine using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Materials and Reagents

-

2'-Deoxyadenosine (Analyte)

-

2'-Deoxyadenosine-¹³C₁₀ (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid

-

Ammonium Acetate

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

-

DNase I, Alkaline Phosphatase, Phosphodiesterase I (for DNA samples)

-

Tris-HCl Buffer

2. Sample Preparation

For Plasma Samples:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of 2'-Deoxyadenosine-¹³C₁₀ internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

For DNA Samples:

-

Isolate DNA from cells or tissues using a standard DNA extraction kit.

-

To 50 µg of DNA, add 10 µL of 2'-Deoxyadenosine-¹³C₁₀ internal standard solution.

-

Add DNase I, alkaline phosphatase, and phosphodiesterase I in a Tris-HCl buffer (pH 7.4).

-

Incubate at 37°C for 2 hours to ensure complete digestion of DNA into nucleosides.

-

Filter the digest using a 3 kDa molecular weight cutoff filter to remove enzymes.

-

The filtrate containing the nucleosides is ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC System | Agilent 1260 Infinity or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | 2'-Deoxyadenosine: m/z 252.1 → 136.12'-Deoxyadenosine-¹³C₁₀: m/z 262.1 → 146.1 |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

4. Data Analysis

-

Integrate the peak areas for both 2'-deoxyadenosine and 2'-Deoxyadenosine-¹³C₁₀.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 2'-deoxyadenosine in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical method for 2'-deoxyadenosine using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard. The values are representative and should be established for each specific assay.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Accuracy (% Bias) | ± 15% | -8% to +10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | < 10% |

Signaling Pathway

2'-Deoxyadenosine is a key intermediate in the purine metabolism pathway. Its cellular concentration is tightly regulated by a series of enzymes.

Conclusion

2'-Deoxyadenosine-¹³C₁₀ is an indispensable tool for the accurate and precise quantification of 2'-deoxyadenosine in complex biological matrices using LC-MS/MS. The protocols and data presented here provide a robust framework for researchers to develop and validate their own bioanalytical methods. The use of a stable isotope-labeled internal standard like 2'-Deoxyadenosine-¹³C₁₀ is highly recommended to ensure data quality and reliability in regulated and non-regulated environments.

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

Protocol for Accurate Quantification of DNA Adducts Using 2'-Deoxyadenosine-¹³C₁₀ by Isotope Dilution LC-MS/MS

Application Note

Introduction

DNA adducts are covalent modifications to DNA that can result from exposure to endogenous and exogenous genotoxic agents. These adducts can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[1][2][3] Accurate quantification of DNA adducts is crucial for assessing cancer risk, understanding mechanisms of toxicity, and in the development of new therapeutics.[1][2] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and sensitive quantification of DNA adducts due to its high specificity and accuracy.[1][2][4] This protocol details a robust method for the quantification of DNA adducts using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard.

Principle

This method employs the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (2'-Deoxyadenosine-¹³C₁₀) is added to a biological sample prior to processing. This standard is chemically identical to the analyte of interest (the DNA adduct of 2'-Deoxyadenosine) but has a different mass due to the incorporation of ¹³C atoms. By comparing the mass spectrometric signal of the native adduct to the labeled internal standard, accurate quantification can be achieved, as the internal standard compensates for any sample loss during extraction, hydrolysis, and analysis.

Workflow Overview

The overall workflow for DNA adduct quantification involves several key steps:

-

DNA Isolation: Extraction of high-quality genomic DNA from the biological matrix (e.g., tissues, cells).

-

DNA Hydrolysis: Enzymatic digestion of the DNA to release individual nucleosides, including the adducted and non-adducted forms.

-

LC-MS/MS Analysis: Separation of the nucleosides by high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry (MS/MS).

-

Data Analysis: Calculation of the DNA adduct levels based on the ratio of the native adduct to the internal standard.

Experimental Protocols

DNA Isolation from Tissue Samples

This protocol is optimized for the extraction of high-purity DNA suitable for mass spectrometry.

Materials:

-

Tissue sample (fresh, frozen, or stored in a stabilizing agent)

-

Proteinase K

-

RNase A

-

DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Isopropanol, ice-cold

-

70% Ethanol, ice-cold

-